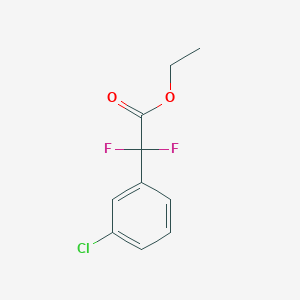
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
Cat. No. B179678
Key on ui cas rn:
135334-14-4
M. Wt: 234.62 g/mol
InChI Key: JEZFHRLBCLCNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07550474B2
Procedure details


To a mixture of copper bronze (2.93 g, 46.1 mmol) in DMSO (5.0 mL) was added ethyl bromodifluoroacetate (3.2 mL, 25 mmol) under argon at room temperature (see Sato, K. et al; Chem. Pharm. Bull. 47:1013-1016, 1999). After stirring for 1 h, 1-chloro-3-iodobenzene (2.57 mL, 20.8 mmol) was added under argon at room temperature. After shaking for 3 days, the mixture was diluted with saturated NH4Cl (50 mL) and extracted with ether (25 mL). The biphasic mixture was filtered through a pad of Celite, and the filter cake was washed with ether (25 mL). The organic layer was separated from the filtrate, and the aqueous layer was extracted with ether (25 mL). The combined organic layers were washed with saturated NH4Cl (2×15 mL) and brine (15 mL), dried (Na2SO4), and concentrated to afford the title compound (4.77 g, 97%) as a clear yellow oil. 1H NMR (300 MHz, CDCl3) δ 7.63-7.59 (m, 1H), 7.53-7.45 (m, 2H), 7.43-7.36 (m, 1H), 4.31 (q, J=7.2 Hz, 2H), 1.32 (t, J=7.2 Hz, 3H).




Name
copper bronze
Quantity
2.93 g
Type
catalyst
Reaction Step Four

Name
Yield
97%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13](I)[CH:12]=1>CS(C)=O.[NH4+].[Cl-].[Cu]>[CH2:6]([O:5][C:3](=[O:4])[C:2]([C:13]1[CH:14]=[CH:15][CH:16]=[C:11]([Cl:10])[CH:12]=1)([F:9])[F:8])[CH3:7] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
2.57 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)I
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
[NH4+].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
copper bronze
|
|
Quantity
|
2.93 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After shaking for 3 days
|
|
Duration
|
3 d
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (25 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The biphasic mixture was filtered through a pad of Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with ether (25 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated from the filtrate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ether (25 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with saturated NH4Cl (2×15 mL) and brine (15 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(F)(F)C1=CC(=CC=C1)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.77 g | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
